molecular formula C10H16N2S B13188369 4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole

4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole

Cat. No.: B13188369
M. Wt: 196.31 g/mol
InChI Key: WNZUTOIDQLSYOH-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a propan-2-yl group and a pyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the thiazole ring or the pyrrolidin-3-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

4-(Propan-2-yl)-2-(pyrrolidin-3-yl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs with oxazole or imidazole rings. This uniqueness can be leveraged in the design of compounds with specific desired properties.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-propan-2-yl-2-pyrrolidin-3-yl-1,3-thiazole

InChI

InChI=1S/C10H16N2S/c1-7(2)9-6-13-10(12-9)8-3-4-11-5-8/h6-8,11H,3-5H2,1-2H3

InChI Key

WNZUTOIDQLSYOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2CCNC2

Origin of Product

United States

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